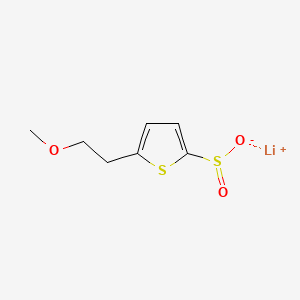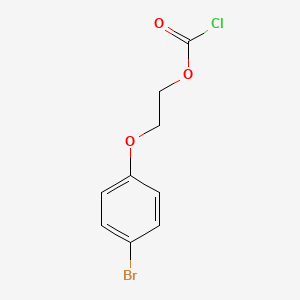
lithium(1+) 5-(2-methoxyethyl)thiophene-2-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 5-(2-methoxyethyl)thiophene-2-sulfinate (LiMES) is a novel lithium salt that has recently been studied for its potential applications in scientific research. LiMES has been found to be a versatile reagent for organic and inorganic synthesis, and has also been explored for its potential biomedical applications.
Scientific Research Applications
Lithium(1+) 5-(2-methoxyethyl)thiophene-2-sulfinate has been found to have a wide range of applications in scientific research. It has been used as a reagent for the synthesis of organic and inorganic compounds, and has also been explored for its potential biomedical applications. lithium(1+) 5-(2-methoxyethyl)thiophene-2-sulfinate has been used in the synthesis of nanomaterials, such as carbon nanotubes and graphene, and has been used in the synthesis of polymers and other materials. Additionally, lithium(1+) 5-(2-methoxyethyl)thiophene-2-sulfinate has been explored for its potential use in drug delivery, as it has been found to be capable of transporting drugs across cell membranes.
Mechanism of Action
The mechanism of action of lithium(1+) 5-(2-methoxyethyl)thiophene-2-sulfinate is not yet fully understood. However, it is believed that lithium(1+) 5-(2-methoxyethyl)thiophene-2-sulfinate is capable of forming complexes with organic molecules, which can then be used to transport drugs across cell membranes. Additionally, lithium(1+) 5-(2-methoxyethyl)thiophene-2-sulfinate has been found to be capable of forming complexes with other ions, such as sodium and potassium, which can then be used to facilitate the transport of drugs across cell membranes.
Biochemical and Physiological Effects
The biochemical and physiological effects of lithium(1+) 5-(2-methoxyethyl)thiophene-2-sulfinate are not yet fully understood. However, lithium(1+) 5-(2-methoxyethyl)thiophene-2-sulfinate has been found to be capable of transporting drugs across cell membranes, and has been found to have potential applications in drug delivery. Additionally, lithium(1+) 5-(2-methoxyethyl)thiophene-2-sulfinate has been found to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
The main advantage of lithium(1+) 5-(2-methoxyethyl)thiophene-2-sulfinate is its versatility, as it can be used for a wide range of scientific research applications. Additionally, lithium(1+) 5-(2-methoxyethyl)thiophene-2-sulfinate is relatively inexpensive and easy to synthesize, making it an attractive reagent for lab experiments. However, lithium(1+) 5-(2-methoxyethyl)thiophene-2-sulfinate also has some limitations, such as its low solubility in water and its instability in certain conditions.
Future Directions
Lithium(1+) 5-(2-methoxyethyl)thiophene-2-sulfinate has a wide range of potential applications in scientific research, and there are many possible future directions for this reagent. One potential direction is the development of new drug delivery systems based on lithium(1+) 5-(2-methoxyethyl)thiophene-2-sulfinate. Additionally, lithium(1+) 5-(2-methoxyethyl)thiophene-2-sulfinate could be explored for its potential use in the synthesis of nanomaterials and polymers, as well as its potential use in the treatment of certain diseases. Finally, lithium(1+) 5-(2-methoxyethyl)thiophene-2-sulfinate could be explored for its potential use in the development of new materials, such as superconductors.
Synthesis Methods
Lithium(1+) 5-(2-methoxyethyl)thiophene-2-sulfinate can be synthesized from the reaction of lithium chloride and 5-(2-methoxyethyl)thiophene-2-sulfinic acid in a 1:1 molar ratio. The reaction is carried out in aqueous medium at room temperature for 3 hours. The resulting product is a white solid with a solubility of 0.5 g/100 mL in water.
properties
IUPAC Name |
lithium;5-(2-methoxyethyl)thiophene-2-sulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3S2.Li/c1-10-5-4-6-2-3-7(11-6)12(8)9;/h2-3H,4-5H2,1H3,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPKZBCWFQADAA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].COCCC1=CC=C(S1)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9LiO3S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[2,3'-bipyridin]-4-yl}methanamine trihydrochloride](/img/structure/B6610202.png)
![5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride](/img/structure/B6610212.png)
![{2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B6610221.png)




![dimethyl[(thian-3-yl)methyl]amine hydrochloride](/img/structure/B6610254.png)
![1-methyl-3-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B6610260.png)

![diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate](/img/structure/B6610290.png)

![6-phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B6610304.png)
